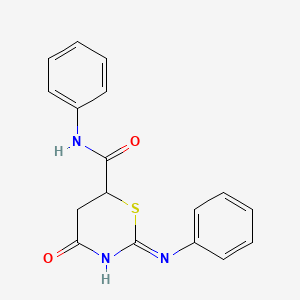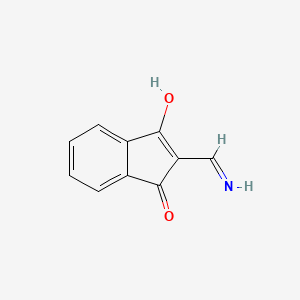
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinium ring substituted with phenylpropynyl and propynyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium typically involves the following steps:
Formation of the Pyrrolidinium Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Substitution Reactions: The introduction of the phenylpropynyl and propynyl groups is usually carried out via nucleophilic substitution reactions. Common reagents include alkynyl halides and phenylacetylene derivatives.
Catalysis: Transition metal catalysts, such as palladium or copper, are often employed to facilitate the coupling reactions necessary for the formation of the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Optimization of Reaction Parameters: Temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions: 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the triple bonds into single or double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrrolidinium ring or the alkyne moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted pyrrolidinium derivatives.
科学的研究の応用
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its ability to undergo various chemical modifications.
作用機序
The mechanism by which 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, leading to changes in cellular function.
Pathways Involved: The compound can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through various biochemical mechanisms.
類似化合物との比較
1-(Phenylprop-2-yn-1-yl)pyrrolidinium: Lacks the additional propynyl group, resulting in different reactivity and applications.
1-(Prop-2-yn-1-yl)pyrrolidinium:
Uniqueness: 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium stands out due to the presence of both phenylpropynyl and propynyl groups, which confer unique reactivity and versatility in synthetic applications
特性
分子式 |
C16H18N+ |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H18N/c1-2-12-17(13-6-7-14-17)15-8-11-16-9-4-3-5-10-16/h1,3-5,9-10H,6-7,12-15H2/q+1 |
InChIキー |
BAPVFWDHAXAWCD-UHFFFAOYSA-N |
正規SMILES |
C#CC[N+]1(CCCC1)CC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624816.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11624824.png)

![3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11624844.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624850.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624853.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624858.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624862.png)
![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11624867.png)
![1-(4-{2-[5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazol-4-YL}benzenesulfonyl)piperidine](/img/structure/B11624876.png)

![Propan-2-yl 2-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B11624907.png)
